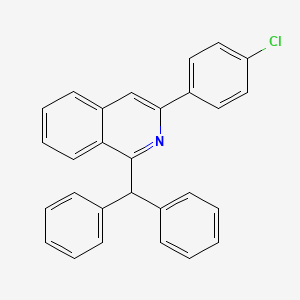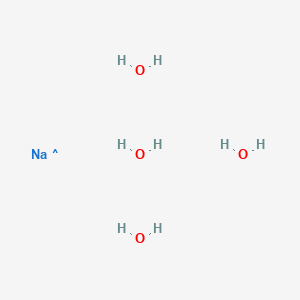
CID 71346211
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 71346211 is a useful research compound. Its molecular formula is H8NaO4 and its molecular weight is 95.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of chemical compounds typically involves a series of synthetic routes and reaction conditions. These may include:
Reagents: Specific chemicals required to initiate and sustain the reaction.
Catalysts: Substances that increase the rate of the reaction without being consumed.
Solvents: Liquids in which the reactants are dissolved to facilitate the reaction.
Temperature and Pressure: Conditions under which the reaction is carried out.
Industrial Production Methods
Industrial production methods for chemical compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include:
Batch Processing: Producing the compound in discrete batches.
Continuous Processing: Producing the compound in a continuous flow system.
Purification Techniques: Methods such as distillation, crystallization, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Chemical compounds can undergo various types of reactions, including:
Oxidation: The loss of electrons or an increase in oxidation state.
Reduction: The gain of electrons or a decrease in oxidation state.
Substitution: The replacement of one atom or group of atoms with another.
Addition: The addition of atoms or groups of atoms to a molecule.
Elimination: The removal of atoms or groups of atoms from a molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Solvents: Such as water, ethanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation of an alcohol may produce an aldehyde or ketone, while reduction of a ketone may produce an alcohol.
Aplicaciones Científicas De Investigación
Chemical compounds like “CID 71346211” have a wide range of scientific research applications, including:
Chemistry: Used as reagents or intermediates in chemical synthesis.
Biology: Studied for their effects on biological systems, such as enzyme inhibition or activation.
Medicine: Investigated for their potential therapeutic effects, such as anticancer or antimicrobial activity.
Industry: Used in the production of materials, such as polymers or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of a chemical compound involves the molecular targets and pathways through which it exerts its effects. This may include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor activity to produce a biological response.
Affecting Cellular Pathways: Altering signaling pathways within cells to influence cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to “CID 71346211” can be identified based on structural similarities or shared biological activities. These may include:
Structural Analogues: Compounds with similar chemical structures.
Functional Analogues: Compounds with similar biological effects.
Uniqueness
The uniqueness of “this compound” can be highlighted by comparing its specific properties, such as:
Chemical Structure: Unique functional groups or molecular arrangements.
Biological Activity: Specific effects on biological systems that distinguish it from other compounds.
Conclusion
Propiedades
Número CAS |
148781-68-4 |
|---|---|
Fórmula molecular |
H8NaO4 |
Peso molecular |
95.05 g/mol |
InChI |
InChI=1S/Na.4H2O/h;4*1H2 |
Clave InChI |
QBIHEHITTANFEO-UHFFFAOYSA-N |
SMILES canónico |
O.O.O.O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





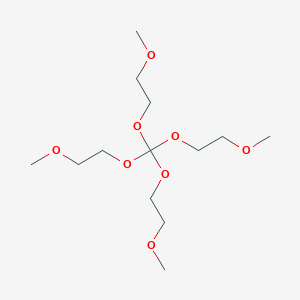

![11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl-](/img/structure/B14281030.png)
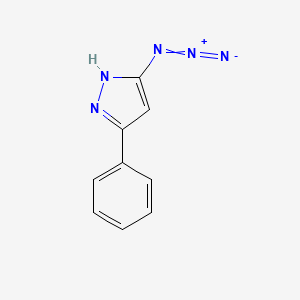

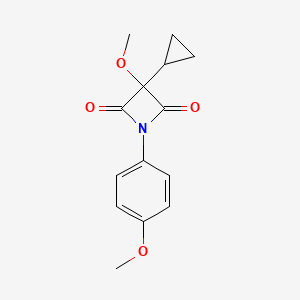
![1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one](/img/structure/B14281060.png)
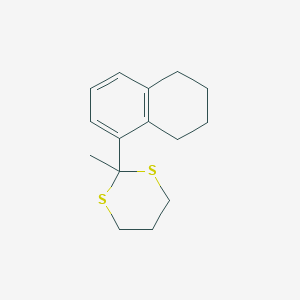
![1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane](/img/structure/B14281067.png)
![Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]-](/img/structure/B14281078.png)
